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molecular formula C12H12N6S B8337029 5-(2-Ethyl-2H-tetrazol-5-yl)-4-phenyl-thiazol-2-ylamine

5-(2-Ethyl-2H-tetrazol-5-yl)-4-phenyl-thiazol-2-ylamine

Cat. No. B8337029
M. Wt: 272.33 g/mol
InChI Key: OVNATMPFIRAWQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07910613B2

Procedure details

1-Phenyl-2-(2H-tetrazol-5-yl)-ethanone (3.3 g, 17.5 mmol), ethyl iodide (1.4 g, 17.5 mmol) and potassium carbonate (2.4 g, 17.5 mmol) was heated at reflux in acetone (50 mL) for 5 h under argon. The reaction mixture was then poured into water, made acidic with 6M HCl and extracted with diethyl ether. The organic extract was dried and evaporated to a red/orange oil. The oil was dissolved in diethyl ether (100 mL) and bromine (17.5 mmol) was added. The mixture was stirred over night at ambient temperature, then the solvent was removed in vacuo and the residue was redissolved in ethanol (100 mL). Thiourea (35 mmol) was added, and the resulting mixture was heated at reflux for 10 min., after which a solid precipitated. The reaction mixture was poured into water containing NaOH (17.5 mmol), and the orange crude product was recovered by filtration. The crude product was recrystallized from acetonitrile to give pale yellow solid. Yield: 0.6 g, 17%.
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
17.5 mmol
Type
reactant
Reaction Step Three
Quantity
35 mmol
Type
reactant
Reaction Step Four
Name
Quantity
17.5 mmol
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]1([C:7](=O)[CH2:8][C:9]2[N:10]=[N:11][NH:12][N:13]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:15](I)[CH3:16].C(=O)([O-])[O-].[K+].[K+].Cl.BrBr.[NH2:27][C:28]([NH2:30])=[S:29].[OH-].[Na+]>CC(C)=O.O>[CH2:15]([N:12]1[N:11]=[N:10][C:9]([C:8]2[S:29][C:28]([NH2:30])=[N:27][C:7]=2[C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)=[N:13]1)[CH3:16] |f:2.3.4,8.9|

Inputs

Step One
Name
Quantity
3.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(CC=1N=NNN1)=O
Name
Quantity
1.4 g
Type
reactant
Smiles
C(C)I
Name
Quantity
2.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
17.5 mmol
Type
reactant
Smiles
BrBr
Step Four
Name
Quantity
35 mmol
Type
reactant
Smiles
NC(=S)N
Step Five
Name
Quantity
17.5 mmol
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred over night at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
The organic extract
CUSTOM
Type
CUSTOM
Details
was dried
CUSTOM
Type
CUSTOM
Details
evaporated to a red/orange oil
DISSOLUTION
Type
DISSOLUTION
Details
The oil was dissolved in diethyl ether (100 mL)
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was redissolved in ethanol (100 mL)
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 10 min.
Duration
10 min
CUSTOM
Type
CUSTOM
Details
after which a solid precipitated
ADDITION
Type
ADDITION
Details
The reaction mixture was poured into water
FILTRATION
Type
FILTRATION
Details
the orange crude product was recovered by filtration
CUSTOM
Type
CUSTOM
Details
The crude product was recrystallized from acetonitrile
CUSTOM
Type
CUSTOM
Details
to give pale yellow solid

Outcomes

Product
Name
Type
Smiles
C(C)N1N=C(N=N1)C1=C(N=C(S1)N)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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